![molecular formula C9H11N3O4S B11961676 N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)acetamide CAS No. 2828-63-9](/img/structure/B11961676.png)
N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)acetamide, also known as N-Acetyl-4,4’-diaminodiphenylsulfone, is a compound with the molecular formula C14H14N2O3S and a molecular weight of 290.338 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)acetamide typically involves the reaction of 4,4’-diaminodiphenylsulfone with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4,4’-diaminodiphenylsulfone+acetic anhydride→N-(4-[(aminocarbonyl)amino]sulfonylphenyl)acetamide+acetic acid
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amine derivatives .
Scientific Research Applications
N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It has been investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. For example, it can inhibit the enzyme dihydrofolate reductase (DHFR), which is essential for DNA synthesis in bacteria and cancer cells. This inhibition leads to the disruption of DNA synthesis and cell proliferation, making it effective as an antimicrobial and anticancer agent .
Comparison with Similar Compounds
Similar Compounds
N-Acetylsulfanilamide: Another sulfonamide derivative with similar antimicrobial properties.
N-Acetyl-4-aminobenzenesulfonamide: Known for its use in the synthesis of other pharmaceutical compounds.
Uniqueness
N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)acetamide is unique due to its dual functional groups (acetamide and sulfonamide), which contribute to its diverse chemical reactivity and biological activities. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
2828-63-9 |
|---|---|
Molecular Formula |
C9H11N3O4S |
Molecular Weight |
257.27 g/mol |
IUPAC Name |
N-[4-(carbamoylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C9H11N3O4S/c1-6(13)11-7-2-4-8(5-3-7)17(15,16)12-9(10)14/h2-5H,1H3,(H,11,13)(H3,10,12,14) |
InChI Key |
XCSGUMXBOFCZJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


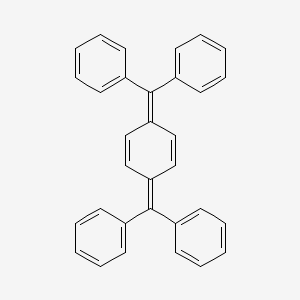
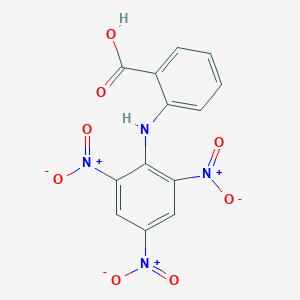
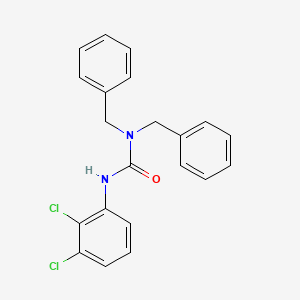
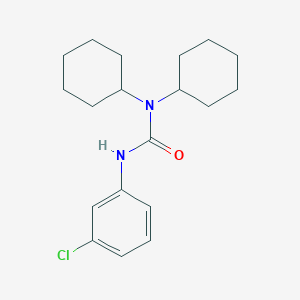
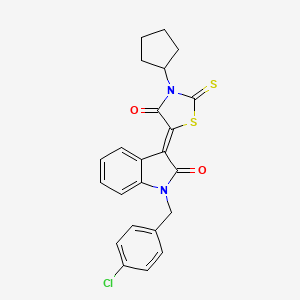
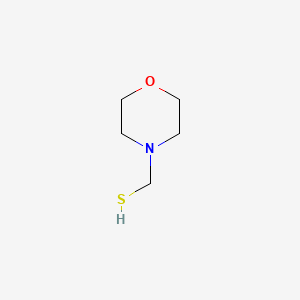
![N-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-4-phenylpiperazin-1-amine](/img/structure/B11961641.png)

![4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961651.png)





